![molecular formula C22H18FN3O2S2 B2488531 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 941988-82-5](/img/structure/B2488531.png)
2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For example, Sunder and Maleraju (2013) described the synthesis of derivatives by reacting pyrazole with various substituted acetamides, confirming structures through NMR, IR, and mass spectra (Sunder & Maleraju, 2013). Similarly, Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives, focusing on the role of the pyridine ring and N-benzyl substitution in kinase inhibition (Fallah-Tafti et al., 2011).
Molecular Structure Analysis
Structural elucidation of such compounds typically involves spectroscopic techniques, including NMR, IR, and mass spectrometry. The molecular structure is crucial for understanding the compound's interaction with biological targets. For instance, Wang et al. (2015) explored modifications of a similar compound to enhance its anticancer effects, where structural adjustments led to significant biological activity and reduced toxicity (Wang et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitution and cyclization, contributing to their versatility in drug development. For example, Koh et al. (1999) studied nucleophilic substitution reactions of thiophenyl benzoates with pyridines, revealing insights into reaction mechanisms (Koh et al., 1999).
Scientific Research Applications
Anti-Cancer Activity
Several studies have synthesized and evaluated derivatives of benzothiazole and related compounds for their anticancer activities. For instance, compounds have been tested against lung, breast, and CNS cancer cell lines, showing anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, N-benzyl substituted acetamide derivatives containing thiazole have been synthesized and evaluated for Src kinase inhibitory activities and anticancer activities against colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).
Kinase Inhibition
The role of pyridine ring and N-benzyl substitution in kinase inhibition has been explored to establish structure-activity relationships. Unsubstituted N-benzyl derivatives showed inhibition of c-Src kinase, indicating the potential of these compounds in targeted cancer therapy through kinase inhibition pathways (Fallah-Tafti et al., 2011).
Anti-Inflammatory Activity
Research into the synthesis of novel compounds with potential anti-inflammatory activity has also been conducted. For example, derivatives of N-(3-chloro-4-fluorophenyl) have been synthesized and tested for their anti-inflammatory properties, with some showing significant activity (Sunder et al., 2013). This indicates the therapeutic potential of these compounds beyond oncology, including treatment of inflammation-related disorders.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-28-18-5-2-6-19-21(18)25-22(30-19)26(13-15-4-3-11-24-12-15)20(27)14-29-17-9-7-16(23)8-10-17/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXDZXDQOMURTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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